molecular formula C21H26N4O5 B2701766 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide CAS No. 896340-92-4

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2701766
CAS No.: 896340-92-4
M. Wt: 414.462
InChI Key: DAMBJCGXPJLKAL-UHFFFAOYSA-N
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Description

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C21H26N4O5 and its molecular weight is 414.462. The purity is usually 95%.
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Biological Activity

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure incorporates a benzodioxole moiety, known for its diverse pharmacological properties, including antidiabetic and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H19N3O3\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{3}

This structure includes:

  • Benzodioxole ring : A fused benzene and dioxole ring that contributes to the compound's biological properties.
  • Piperazine moiety : Known for its role in enhancing bioactivity and solubility.
  • Furan group : Often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds containing benzodioxole structures exhibit various biological activities, including:

  • Antidiabetic Effects : Several derivatives have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, compounds synthesized in related studies demonstrated IC50 values ranging from 0.68 to 0.85 µM against α-amylase, indicating strong inhibitory potential .
  • Anticancer Properties : The compound's efficacy against cancer cell lines has been evaluated, with some derivatives demonstrating cytotoxic effects at concentrations between 26–65 µM across different cancer types . This suggests a promising avenue for further development as an anticancer agent.
  • Safety Profile : Preliminary studies indicate that certain derivatives exhibit minimal cytotoxicity towards normal cell lines (IC50 > 150 µM), suggesting a favorable safety profile .

The mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : The inhibition of α-amylase leads to reduced glucose absorption in the intestines, contributing to lower blood sugar levels.
  • Cell Cycle Arrest : Some studies suggest that benzodioxole derivatives may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeCompound TestedIC50 Value (µM)Reference
Antidiabeticα-Amylase InhibitionIIa0.85
Antidiabeticα-Amylase InhibitionIIc0.68
AnticancerCytotoxicity AssayIId26 - 65
Safety ProfileNormal Cell LinesIIa, IIc>150

In Vivo Studies

In vivo assessments using streptozotocin-induced diabetic mice revealed that administration of certain derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This emphasizes the potential therapeutic utility of these compounds in managing diabetes.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5/c1-24-6-8-25(9-7-24)17(15-4-5-18-19(11-15)30-14-29-18)13-23-21(27)20(26)22-12-16-3-2-10-28-16/h2-5,10-11,17H,6-9,12-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMBJCGXPJLKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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